molecular formula C15H30N2O3 B7915020 Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7915020
M. Wt: 286.41 g/mol
InChI Key: MDVPSSCHAXHKJZ-UHFFFAOYSA-N
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Description

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester is a complex organic compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the hydroxyethyl group. The final step involves the esterification of the carbamic acid with tert-butyl alcohol under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction of the ester group produces an alcohol.

Scientific Research Applications

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid methyl ester
  • Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid ethyl ester

Uniqueness

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can provide steric hindrance and influence the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where such properties are desired.

Properties

IUPAC Name

tert-butyl N-ethyl-N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O3/c1-5-16(14(19)20-15(2,3)4)12-13-8-6-7-9-17(13)10-11-18/h13,18H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVPSSCHAXHKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCCN1CCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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